![molecular formula C15H15NO4 B2574406 ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate CAS No. 84088-84-6](/img/structure/B2574406.png)

ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

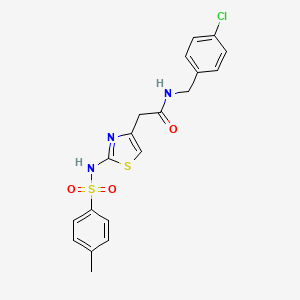

Ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate is a chemical compound with the linear formula C20H19N3O5S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of the starting ethyl 1-hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido [3,2,1- ij ]-quinoline-2-carboxylate can be achieved by the reaction of 1,2,3,4-tetrahydroquinoline with triethyl-methane tricarboxylate using different methods .Molecular Structure Analysis

The spatial structure of 7-hydroxy-5-oxo-2,3-dihydro-5H- [1,3]thiazolo [3,2- a ]pyrimidine-6-carboxylic acid ethyl ester, which is of interest as a starting material for the synthesis of new, potentially biologically active derivatives of thiazolo [3,2- a ]pyrimidine hydrogenated in the thiazole part of the molecule, was analyzed using x-ray diffraction .Chemical Reactions Analysis

Treatment of ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido [3,2,1- ij ]quinoline-6-carboxylate with bromine in aqueous acetic acid solution gave not only the expected ethyl 2-bromo-1,3-dioxo-2,3,6,7-tetrahydro-1H,5H-pyrido [3,2,1- ij ]quinoline-2-carboxylate, but also an admixture of its 9-bromo-substituted isomer .Aplicaciones Científicas De Investigación

- These compounds were investigated for their diuretic effects in white rats. Interestingly, most of the synthesized substances exhibited a statistically significant diuretic effect, surpassing the activity of hydrochlorothiazide in some cases .

- For instance, certain indolyl and oxochromenyl xanthenone derivatives demonstrated anti-HIV-1 activity in molecular docking studies .

- Some derivatives exhibited anti-inflammatory and analgesic properties, making them potential candidates for therapeutic applications .

- For example, the spatial structure of 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester has been analyzed, which could lead to biologically active thiazolo derivatives .

Diuretic Properties

Anti-HIV Activity

Biological Potential of Indole Derivatives

Thiazolo Derivatives

Bromination Reactions

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 4-hydroxy-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c1-2-20-15(19)11-13(17)10-7-3-5-9-6-4-8-16(12(9)10)14(11)18/h3,5,7,17H,2,4,6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPXAPFWWBARBHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC3=C2N(C1=O)CCC3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B2574340.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-phenoxypropanamide](/img/structure/B2574341.png)

![Ethyl 4-((4-((6-isopropylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2574342.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2574344.png)

![N-(4-fluorobenzyl)-2-[2-({1-[(4-methylphenyl)sulfonyl]-1H-indol-4-yl}oxy)ethoxy]-1-ethanamine](/img/structure/B2574346.png)